N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

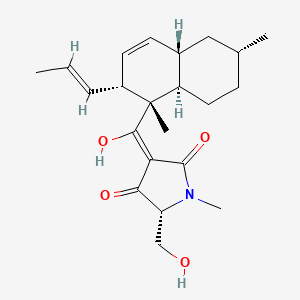

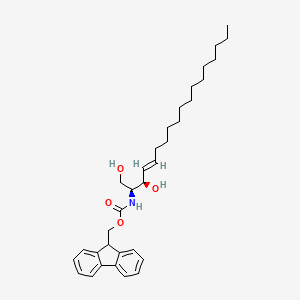

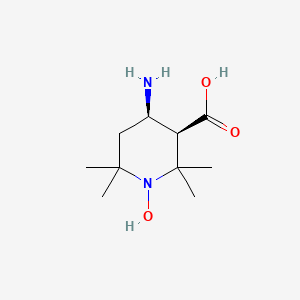

N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.299. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

2D Differential In-gel Electrophoresis for Biomarker Identification

N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline has been utilized in proteomic analysis, particularly in Differential In-gel Electrophoresis (DIGE). This technique significantly enhances the reproducibility of conventional 2D gel electrophoresis. It involves labeling protein pools with fluorescent dyes, allowing for the precise quantification of differences in protein expression between cancer cells and normal cells. The method has successfully identified specific protein markers for esophageal squamous cell cancer, marking a substantial advancement in the molecular characterization of cancer progression and the identification of cancer-specific biomarkers (Zhou et al., 2002).

Advanced Glycation End-products (AGEs)

Triosidines and Cross-linking

This compound is involved in the formation of novel Maillard reaction products named triosidines. These products, derived from the reaction of triose sugars with lysine and arginine residues, are significant for understanding the cross-linking and modifications in proteins during the Maillard reaction. The research suggests that triosidines may have applications in tissue engineering and could be present under certain biological conditions, such as a high fructose diet or specific metabolic syndromes (Tessier et al., 2003).

DNA Modifications and Enzymatic Excision

Role in DNA Demethylation

The compound has been studied in the context of DNA demethylation, specifically in the active DNA demethylation pathway. It is part of the process involving the excision of modified cytosines (like 5-formylcytosine and potentially 5-carboxylcytosine) by thymine DNA glycosylase. This research provides valuable insights into the complex mechanisms of DNA methylation and demethylation, crucial for understanding gene regulation, development, and diseases like cancer (Maiti et al., 2013).

Mechanism of Action

Target of Action

It’s structurally related to the auristatin class of molecules, which are known to target the fibroblast growth factor receptor 2 (fgfr2) in cancer cells . FGFR2 is overexpressed in various solid tumors, making it a potential therapeutic target .

Mode of Action

The compound interacts with its target through a process known as Antibody-Drug Conjugation (ADC). In this process, the compound is linked to a specific antibody that recognizes and binds to the target protein (e.g., FGFR2). This binding triggers the internalization of the compound, allowing it to exert its cytotoxic effects .

Biochemical Pathways

Given its structural similarity to auristatins, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Studies on similar compounds suggest that they exhibit favorable pharmacokinetics, with the drug being enriched more than 30-fold in tumors compared to healthy tissues .

Result of Action

The result of the compound’s action is significant tumor growth inhibition or tumor regression in cell line-based or patient-derived xenograft models of human gastric or breast cancer . High expression levels of FGFR2 in cells correlated with efficient internalization, efficacy, and cytotoxic effects in vitro .

Properties

IUPAC Name |

6-(3-hydroxy-N-methylanilino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-14(9-4-2-3-8-13(16)17)11-6-5-7-12(15)10-11/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBQUFNFVJPLMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCC(=O)O)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652507 |

Source

|

| Record name | 6-[(3-Hydroxyphenyl)(methyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-92-6 |

Source

|

| Record name | 6-[(3-Hydroxyphenyl)(methyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B561882.png)

![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)